molecular formula C98H129N21O31 B12712092 18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-norleucine-, ammonium salt CAS No. 99784-42-6

18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-norleucine-, ammonium salt

Cat. No.: B12712092
CAS No.: 99784-42-6
M. Wt: 2097.2 g/mol
InChI Key: IVRCYRPNVQWMTB-SKQQZCGYSA-N
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Description

Amino Acid Sequence Analysis and Position-Specific Modifications

The 17-residue peptide (positions 18–34 of full-length porcine gastrin) has the sequence XGPWLEEEEEAYGWXDF , where "X" denotes nonstandard residues. Position-specific analysis reveals:

Position Residue Modification
18 X 5-oxo-L-proline (pyroglutamate)
22 L L-leucine
32 X L-norleucine

The core sequence retains gastrin's conserved C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH2 in full-length gastrin), modified here to Trp-Leu-Asp-Phe due to truncation. The central polyglutamate tract (positions 24–28: EEEEE) contributes to negative charge density, facilitating ionic interactions with the ammonium counterion.

Post-Translational Modifications: 5-Oxo-L-Proline Substitution at Position 18

The N-terminal pyroglutamate (5-oxo-L-proline) at position 18 results from cyclization of glutamine or glutamate via glutaminyl cyclase (QC) or nonenzymatic dehydration under acidic conditions. This modification confers three advantages:

  • Charge neutralization : The α-amino group is eliminated, reducing overall positive charge and altering electrostatic interactions.
  • Protease resistance : Pyroglutamate blocks aminopeptidase cleavage, extending half-life in vitro.
  • Structural rigidity : The cyclic structure restricts backbone flexibility, stabilizing a β-turn conformation critical for receptor binding.

Enzymatic studies in Neurospora crassa demonstrate that QC-catalyzed pyroglutamate formation increases thermostability of modified peptides by 8–12°C compared to unmodified analogs.

Norleucine Incorporation at Position 32: Structural Implications

Norleucine (Nle), a nonproteinogenic amino acid with the structure CH3(CH2)3CH(NH2)CO2H, replaces methionine at position 32. Key structural consequences include:

Property Methionine Norleucine
Side chain length 4.1 Å (CH2-S-CH3) 4.3 Å (CH2-CH2-CH2-CH3)
Hydrophobicity (ΔGtransfer) −1.23 kcal/mol −1.78 kcal/mol
Polar surface area 5.7 Ų 0 Ų

The substitution eliminates methionine's sulfur atom, preventing oxidation-induced aggregation while maintaining hydrophobicity. X-ray crystallography of analogous peptides shows norleucine enhances α-helix propensity by 15% compared to methionine, likely due to reduced steric hindrance.

Ammonium Salt Formation: Ionic Properties and Stabilization Mechanisms

The ammonium salt form (NH4+) arises from protonation of C-terminal carboxyl groups and interaction with counterions. Stabilization mechanisms include:

Ionic interactions :
$$ \text{COO}^- + \text{NH}4^+ \leftrightarrow \text{COO}^- \cdot\cdot\cdot \text{H}3\text{N}^+ $$
This pairing reduces net charge from −4 (free acid) to −2, lowering solubility in polar solvents but enhancing crystallinity.

Hofmeister series effects : Ammonium ions (kosmotrope) strengthen water structure, increasing peptide hydration by 18% compared to sodium salts.

Form Solubility (mg/mL in H2O) Aggregation Threshold (μM)
Free acid 12.4 ± 1.2 45 ± 3
Ammonium salt 9.8 ± 0.9 72 ± 5

Properties

CAS No.

99784-42-6

Molecular Formula

C98H129N21O31

Molecular Weight

2097.2 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid;azane

InChI

InChI=1S/C98H126N20O31.H3N/c1-5-6-19-61(89(140)116-73(45-83(133)134)97(148)113-68(84(99)135)41-52-15-8-7-9-16-52)107-95(146)71(43-54-46-100-59-20-12-10-17-57(54)59)106-76(121)48-102-87(138)70(42-53-23-25-56(119)26-24-53)114-85(136)51(4)104-88(139)63(28-34-78(123)124)108-90(141)64(29-35-79(125)126)109-91(142)65(30-36-80(127)128)110-92(143)66(31-37-81(129)130)111-93(144)67(32-38-82(131)132)112-94(145)69(40-50(2)3)115-96(147)72(44-55-47-101-60-21-13-11-18-58(55)60)117-98(149)74-22-14-39-118(74)77(122)49-103-86(137)62-27-33-75(120)105-62;/h7-13,15-18,20-21,23-26,46-47,50-51,61-74,100-101,119H,5-6,14,19,22,27-45,48-49H2,1-4H3,(H2,99,135)(H,102,138)(H,103,137)(H,104,139)(H,105,120)(H,106,121)(H,107,146)(H,108,141)(H,109,142)(H,110,143)(H,111,144)(H,112,145)(H,113,148)(H,114,136)(H,115,147)(H,116,140)(H,117,149)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,133,134);1H3/t51-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-;/m0./s1

InChI Key

IVRCYRPNVQWMTB-SKQQZCGYSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8.N

Canonical SMILES

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8.N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-norleucine-, ammonium salt involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place.

Chemical Reactions Analysis

Enzymatic Cleavage by Trypsin

The compound undergoes enzymatic cleavage via trypsin, which selectively hydrolyzes peptide bonds at lysine residues. This reaction converts the 34-amino-acid form (G-34) to shorter fragments, including the 17-amino-acid form (G-17), enhancing immunoreactivity. Studies demonstrate:

  • Increased Immunoreactivity : Trypsinization of G-34 increases immunoreactivity by 43–45% when measured with specific antibodies .

  • Kinetic Differences : G-34 exhibits a longer half-life (15.8 min) compared to G-17 (3.2 min), influencing its biological persistence .

Parameter G-34 G-17
Half-life~15.8 min~3.2 min
Immunoreactivity Increase43–45% (post-trypsin)Baseline

Chemical Behavior of Functional Groups

The compound’s stability and reactivity are influenced by its amino acid modifications:

  • 5-Oxo-l-proline : Stabilizes the peptide backbone by reducing conformational flexibility.

  • l-Leucine and l-norleucine : Enhance hydrophobic interactions and receptor binding affinity.

Comparative Analysis with Related Gastrins

While not directly a chemical reaction, structural comparisons highlight functional differences:

  • Gastrin II : Contains a sulfated tyrosine residue, altering receptor binding.

  • Big Gastrin (Gastrin-34) : Larger structure with higher potency but reduced stability compared to the synthetic 18-34-Gastrin I.

Scientific Research Applications

18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-norleucine-, ammonium salt has several scientific research applications:

    Chemistry: Used to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in gastric acid secretion and potential effects on gastrointestinal physiology.

    Medicine: Explored for its therapeutic potential in treating conditions related to gastric acid secretion, such as peptic ulcers and Zollinger-Ellison syndrome.

    Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects by binding to gastrin receptors on the surface of gastric parietal cells. This binding activates a signaling cascade involving the G-protein coupled receptor pathway, leading to the secretion of gastric acid. The molecular targets include the gastrin receptor (CCK-B receptor) and downstream effectors such as adenylate cyclase and protein kinase A.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key analogs of gastrin I and their modifications:

Compound Name CAS No. Key Modifications Functional Impact
18-34-Gastrin I (pig), 18-(5-oxo-L-proline)-22-L-leucine-32-L-norleucine- (ammonium salt) 16904-51-1 5-oxo-L-proline (position 18); L-leucine (22); L-norleucine (32) Enhanced stability and altered receptor affinity compared to native gastrin .
22-34-Gastrin I (pig), 22-L-leucine-32-L-leucine- 66009-14-1 L-leucine at positions 22 and 32 Reduced hydrophobicity vs. norleucine variant; shorter half-life in vivo .
18-34-Gastrin II (pig), 18-(5-oxo-L-proline)-22-L-leucine-27-L-alanine- 27686-21-1 5-oxo-L-proline (18); L-leucine (22); L-alanine (27) Altered sulfation pattern affects bioactivity; lower acid secretion stimulation .
Gastrin-17 I (rabbit) 117823-88-8 23-L-glutamine substitution Species-specific receptor compatibility; weaker binding to human receptors .

Pharmacokinetic and Stability Data

  • Norleucine vs. Leucine at Position 32: The norleucine variant (16904-51-1) exhibits ~20% higher metabolic stability in plasma compared to the leucine-substituted analog (66009-14-1), attributed to norleucine’s resistance to enzymatic cleavage . However, the leucine variant shows faster receptor internalization in vitro, suggesting trade-offs between stability and dynamic activity .
  • 5-Oxo-L-Proline vs. Native Proline at Position 18 :

    • The 5-oxo modification reduces conformational flexibility, improving binding to the cholecystokinin-2 receptor (CCK2R) by 15–30% in competitive assays .

Commercial and Research Availability

  • The ammonium salt form (16904-51-1) is supplied by Chinese chemical unions for bulk pharmaceutical intermediates, with prices varying by purity (e.g., >95% purity at ~$500/mg) .
  • In contrast, the rabbit-specific analog (117823-88-8) is less widely available, reflecting niche research applications .

Key Research Findings

Receptor Binding Efficiency: The 32-L-norleucine variant binds CCK2R with a Kd of 2.3 nM, outperforming the L-leucine analog (Kd = 3.1 nM) and native gastrin I (Kd = 1.8 nM) . This suggests norleucine balances stability and affinity, making it a preferred tool for prolonged in vitro studies.

Species-Specific Activity :

  • Modifications like 27-L-alanine (27686-21-1) reduce cross-reactivity with human receptors, limiting its use to porcine model systems .

Safety and Handling: The ammonium salt form is classified as non-hazardous under standard handling protocols (S22-S24/25) but requires cold storage (-20°C) to prevent degradation .

Biological Activity

Gastrin is a peptide hormone that plays a crucial role in the regulation of gastric acid secretion and mucosal growth. The specific compound under investigation, 18-34-Gastrin I (pig) , is a modified form of gastrin that has been studied for its biological activities, particularly in the context of gastrointestinal physiology. This article focuses on the biological activity of this compound, presenting data from various studies, including case studies and research findings.

Structure and Composition

The structure of 18-34-Gastrin I includes a sequence of amino acids that contribute to its biological function. The unique modifications in this compound, such as the inclusion of 5-oxo-L-proline , L-leucine , and L-norleucine , enhance its stability and activity compared to native gastrin forms.

Gastrin primarily exerts its effects through interaction with cholecystokinin B receptors (CCKBR) located on gastric parietal cells and enterochromaffin-like (ECL) cells. This interaction stimulates gastric acid secretion and promotes histamine release, which is vital for digestive processes . The biological activity can be summarized as follows:

  • Stimulation of Gastric Acid Secretion : Gastrin binds to CCKBR, leading to increased acid production in the stomach.
  • Mucosal Growth Promotion : It plays a role in the proliferation and maintenance of gastric mucosa.
  • Regulation of Gastrointestinal Motility : Gastrin influences motility patterns in the gastrointestinal tract.

In Vitro Studies

Research has shown that 18-34-Gastrin I exhibits significant biological activity in vitro. For instance, studies measuring acid secretion in isolated gastric glands demonstrated that this compound effectively stimulates acid production, with a potency comparable to or greater than natural gastrins .

In Vivo Studies

In vivo studies involving pigs have illustrated the physiological relevance of gastrin. For example, post-weaning pigs exhibited differential expression of gastrin-related genes across various stomach regions, highlighting the role of gastrin in gastric development and function .

Table 1: Effects of 18-34-Gastrin I on Gastric Acid Secretion

Concentration (nM)Acid Secretion (µmol/L)Statistical Significance
00-
1015p < 0.05
5030p < 0.01
10045p < 0.001

This table illustrates the dose-dependent effect of 18-34-Gastrin I on gastric acid secretion.

Case Study 1: Gastric Mucosal Growth

In a clinical study involving patients with chronic gastritis, administration of gastrin analogs including 18-34-Gastrin I resulted in significant improvement in gastric mucosal growth markers compared to control groups .

Case Study 2: Hypergastrinemia

Another study analyzed patients with hypergastrinemia due to Helicobacter pylori infection. Treatment with gastrin analogs led to normalization of gastrin levels and improvement in gastric function, demonstrating the therapeutic potential of compounds like 18-34-Gastrin I .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of gastrins:

  • Altered Gastrin Patterns : In conditions like achlorhydria, larger forms such as gastrin-34 become predominant due to altered metabolic clearance rates .
  • Gene Expression Profiles : Specific gene expression patterns associated with gastrin signaling have been identified in different regions of the stomach, indicating localized functions within gastric physiology .
  • Role in Pathophysiology : Gastrins are implicated in various gastrointestinal disorders, including peptic ulcers and cancers, emphasizing their importance beyond normal physiological roles .

Q & A

Q. Methodological Insight :

  • Use circular dichroism (CD) spectroscopy to confirm secondary structure (e.g., α-helix stability) .
  • Validate receptor binding via competitive ELISA or surface plasmon resonance (SPR) with CCKBR-expressing cells .

Basic: Which experimental models are most suitable for studying this gastrin analog's physiological effects?

Answer:

  • In vitro :
    • HK-2 cells (human proximal tubule cells): Used to study renal ischemia/reperfusion (I/R) injury via hypoxia/reoxygenation (H/R) assays. Gastrin pre-treatment (10–100 nM) reduces apoptosis, measured via CCK-8 viability assays and LDH release .
    • SGC7901 gastric cancer cells : Assess pro-survival effects by quantifying Bcl-2/Bax ratios via western blot .
  • In vivo :
    • Mouse I/R injury models : Administer 20 μg/kg gastrin via intraperitoneal injection pre-surgery. Monitor serum creatinine (Scr) and blood urea nitrogen (BUN) levels, with histological validation via H&E and PAS staining .

Advanced: How can researchers design studies to investigate the PI3K/Akt/Bad signaling pathway's role in this peptide's anti-apoptotic effects?

Answer:
Experimental Design :

Pharmacological inhibition : Pre-treat cells with wortmannin (1 μM, PI3K inhibitor) or Akt inhibitor VIII (10 μM) before gastrin exposure. Measure phospho-Akt (Ser473) and phospho-Bad (Ser136) via western blot .

Genetic knockdown : Use siRNA targeting CCKBR in HK-2 cells to confirm receptor dependency.

Functional readouts :

  • Quantify caspase-3/7 activity (luminescence assay).
  • Perform TUNEL staining in renal tissue sections .

Q. Data Interpretation :

  • A ≥50% reduction in apoptosis with gastrin treatment (vs. H/R controls) indicates pathway activation. Blockade by inhibitors confirms mechanistic specificity .

Advanced: How to resolve contradictions in reported pro-apoptotic vs. anti-apoptotic effects of gastrin analogs?

Answer:
Key Variables :

  • Cell type specificity : Gastrin promotes survival in renal (HK-2) and gastric (SGC7901) cells but induces apoptosis in pancreatic cancer models .
  • Dosage and exposure time : Anti-apoptotic effects dominate at low doses (10–100 nM), while pro-apoptotic outcomes occur at higher concentrations (>1 μM) .
  • Oxidative stress modulation : Gastrin reduces ROS in HK-2 cells (via SOD upregulation) but increases ROS in cancer models, triggering NF-κB-mediated survival pathways .

Q. Methodological Recommendations :

  • Include ROS scavengers (e.g., NAC) to isolate oxidative stress effects.
  • Use dual-reporter assays (e.g., NF-κB luciferase + viability metrics) to dissect context-dependent outcomes .

Advanced: What synthetic modifications improve this peptide's stability or receptor affinity?

Answer:

  • Norleucine substitution (position 32) : Enhances metabolic stability by reducing susceptibility to peptidase cleavage .
  • 5-oxo-L-proline (position 18) : Prevents N-terminal degradation, confirmed via HPLC analysis of plasma stability .
  • Ammonium salt vs. trifluoroacetate : Compare solubility profiles using dynamic light scattering (DLS) to optimize formulation for in vivo delivery .

Q. Validation Workflow :

Synthesize analogs via solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Assess stability in simulated gastric fluid (SGF, pH 1.2) and serum.

Validate CCKBR binding via radioligand displacement assays (IC50 values) .

Methodological: What are critical considerations for handling and storing this compound?

Answer:

  • Storage : Lyophilized powder at –80°C; reconstitute in 10 mM ammonium bicarbonate (pH 7.4) to avoid trifluoroacetate-induced cytotoxicity .
  • In vivo dosing : Adjust for ammonium content (e.g., 1 mg peptide ≈ 0.12 mmol NH4+); monitor for ammonium toxicity in renal-impaired models .
  • Batch variability : Characterize purity (>95% via HPLC) and endotoxin levels (<0.1 EU/mg) for reproducibility .

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